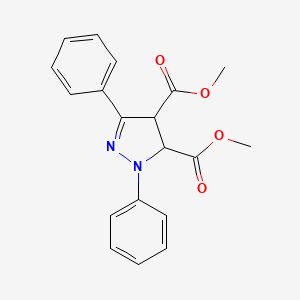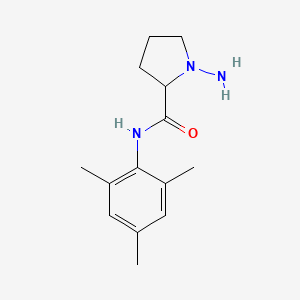![molecular formula C17H14Cl2N2O4 B3820558 1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3820558.png)
1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate
説明
1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate, also known as DDPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DDPM is a pyrrolopyrazine derivative that has shown promising results in various preclinical studies as a potential drug candidate for the treatment of multiple diseases.
作用機序
1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate has been found to induce cell cycle arrest at the G2/M phase, which leads to cell death. 1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate also inhibits the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and cyclin-dependent kinases.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate has been found to have various biochemical and physiological effects on the body. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which play a crucial role in the development of various inflammatory diseases. 1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate has also been found to have neuroprotective effects and has shown potential as a treatment for neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate has several advantages as a potential drug candidate for the treatment of various diseases. It has shown promising results in preclinical studies and has a favorable pharmacokinetic profile. However, 1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate has several limitations for lab experiments. It is a complex compound that requires specialized laboratory equipment and expertise in organic chemistry. The synthesis of 1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate is a time-consuming process that can be challenging to scale up for large-scale production.
将来の方向性
There are several future directions for the research and development of 1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate. One potential area of research is the optimization of the synthesis process to improve the yield and scalability of 1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate production. Another area of research is the evaluation of the safety and efficacy of 1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate in clinical trials for the treatment of various diseases. Additionally, the mechanism of action of 1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate needs to be further elucidated to understand its full therapeutic potential. Overall, 1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate has shown significant potential as a drug candidate for the treatment of various diseases, and further research is needed to fully explore its therapeutic applications.
科学的研究の応用
1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate has shown promising results in preclinical studies as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
(E)-but-2-enedioic acid;1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2.C4H4O4/c14-10-4-3-9(8-11(10)15)13-12-2-1-6-17(12)7-5-16-13;5-3(6)1-2-4(7)8/h1-4,6,8H,5,7H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYCXZDJARCTFZ-WLHGVMLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C(=N1)C3=CC(=C(C=C3)Cl)Cl.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C=CC=C2C(=N1)C3=CC(=C(C=C3)Cl)Cl.C(=C/C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]amino}carbonyl)-2-chlorobenzenesulfonamide](/img/structure/B3820478.png)
![1-(cyclohexylmethyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B3820486.png)
![8-chloro-2-methyl-1,2,3,4-tetrahydro[1]benzofuro[3,2-c]pyridine hydrochloride](/img/structure/B3820497.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-N-methylglycine](/img/structure/B3820503.png)
![4-{[3-(dimethylamino)propoxy]carbonyl}-1,3-diphenyl-1H-pyrazole-5-carboxylic acid](/img/structure/B3820516.png)



![potassium 2-[(3-methyl-2-oxido-4-isoxazolyl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B3820547.png)

![1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3820564.png)
![1-[2-(4-methoxyphenyl)ethyl]-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3820572.png)

